Methyl 4-chloro-3-methyl-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group, a methyl group, and an oxo group on the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butenoate moiety allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methyl 4-methoxy-3-methyl-4-oxobut-2-enoate, while oxidation can produce carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-4-oxobutanoate
- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-chloro-4-oxobutyrate
Uniqueness
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is unique due to the presence of both a methyl and a chloro group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
61566-79-8 |
---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
methyl 4-chloro-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO3/c1-4(6(7)9)3-5(8)10-2/h3H,1-2H3 |
InChI Key |
WJESLEZBHRKEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.